molecular formula C5H11NO3 B1167628 (S)-Nisoldipine CAS No. 103573-38-2

(S)-Nisoldipine

Cat. No. B1167628
CAS RN: 103573-38-2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-nisoldipine is a methyl 2-methylpropyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate that has S configuration.

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

(S)-Nisoldipine, as part of the calcium entry blocking drug class, has demonstrated effective and well-tolerated results in treating chronic stable angina pectoris and mild to moderate essential hypertension. It is known for potent peripheral and coronary vasodilation and improvement in myocardial oxygen supply without impacting cardiac conduction or left ventricular function. Clinical trials have indicated symptomatic and objective improvements in patients with chronic angina of effort and potential benefits in vasospastic angina (Friedel & Sorkin, 1987).

Pharmacokinetic-Pharmacodynamic Modelling

Pharmacokinetic-pharmacodynamic modeling has been used to understand the clinical relevance of drug-food interactions in nisoldipine controlled-release dosage forms. This form of nisoldipine has been developed for once-daily dosing for hypertension and angina pectoris treatment. The modeling helps evaluate the relationship between nisoldipine plasma concentrations and the reduction in blood pressure, indicating its effectiveness in managing hypertension (Schaefer et al., 1997).

Role in Coronary Atherosclerosis and Cardiovascular Events

The NICOLE study evaluated whether nisoldipine could retard the progression of coronary atherosclerosis or reduce the occurrence of clinical events. Although no significant effect on angiographic progression or the risk of major cardiovascular events was found, nisoldipine use was associated with fewer revascularization procedures (Dens et al., 2003).

Clinical Pharmacokinetics of Nisoldipine Coat-Core

The absorption, bioavailability, and elimination of nisoldipine, specifically in its controlled release coat-core (CC) formulation, are critical for understanding its pharmacokinetic properties. This formulation demonstrates predictable steady-state pharmacokinetics and linear pharmacokinetics in the therapeutic dose range (Heinig, 1998).

Hemodynamic Effects

Nisoldipine has been investigated for its hemodynamic effects in patients with suspected coronary artery disease. It showed significant increases in heart rate, coronary blood flow, and ejection fraction, along with decreases in global and regional myocardial oxygen consumption, suggesting its beneficial role in managing coronary artery disease (Serruys et al., 1985).

Application in Congestive Heart Failure

The systemic and coronary hemodynamic and neurohumoral effects of nisoldipine were explored in patients with chronic congestive heart failure (CHF). It displayed arterial vasodilator properties and had a dose-dependent impact on decreasing blood pressure, systemic vascular resistance, and increasing stroke index and ejection fraction (Kiowski et al., 1987).

properties

CAS RN

103573-38-2

Product Name

(S)-Nisoldipine

Molecular Formula

C5H11NO3

Molecular Weight

0

IUPAC Name

3-O-methyl 5-O-(2-methylpropyl) (4S)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/t18-/m0/s1

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.